molecular formula C6H10O B8766940 3-Methyl-2-methylenebutyraldehyde CAS No. 4417-80-5

3-Methyl-2-methylenebutyraldehyde

Cat. No.: B8766940
CAS No.: 4417-80-5
M. Wt: 98.14 g/mol
InChI Key: QOUVUDUTJPGJNG-UHFFFAOYSA-N
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Description

3-Methyl-2-methylenebutyraldehyde is an organic compound with the molecular formula C6H10O and a molecular weight of 98.14 g/mol (CID 78131) . As a specialty chemical, it is primarily utilized in research and development settings. Researchers value this compound for its structure, featuring an aldehyde group and a methylene moiety, which makes it a versatile building block or precursor in organic synthesis and chemical process development. This product is strictly designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should consult the safety data sheet (SDS) and conduct appropriate risk assessments prior to handling. Specific data on its physical properties, mechanism of action, and detailed applications are areas of ongoing research.

Properties

CAS No.

4417-80-5

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

3-methyl-2-methylidenebutanal

InChI

InChI=1S/C6H10O/c1-5(2)6(3)4-7/h4-5H,3H2,1-2H3

InChI Key

QOUVUDUTJPGJNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)C=O

Origin of Product

United States

Comparison with Similar Compounds

The reactivity and synthetic utility of 3-methyl-2-methylenebutyraldehyde (hereafter Compound 7d ) are best understood through direct comparison with structurally related α-substituted acroleins, such as:

  • Methyl-substituted acrolein (7a)
  • Benzyl-substituted acrolein (7b)
  • n-Hexyl-substituted acrolein (7c)
Table 1: Reactivity Comparison in Aza-Michael Addition/Cyclization Reactions
Compound Substituent (R) Reaction with Hydrazine 2a Yield (%) Diastereoselectivity (dr)
7a Methyl Successful 88% 8:1
7b Benzyl Successful 85% 9:1
7c n-Hexyl Successful 99.6% 5:1
7d Isopropyl No reaction 0% N/A

Key Findings :

Steric Hindrance : Compound 7d failed to react with hydrazine 2a under identical conditions (room temperature, 7 days), whereas less hindered analogs (7a–7c) achieved high yields (83%–99.6%) and diastereoselectivity . The isopropyl group in 7d creates steric barriers that prevent nucleophilic attack in aza-Michael additions.

Substituent Flexibility : Linear substituents (e.g., n-hexyl in 7c) showed superior yields compared to bulkier benzyl or methyl groups, suggesting that chain flexibility mitigates steric effects to some extent .

Key Findings :

Universal Incompatibility of 7d: Compound 7d was again unreactive in the formation of isoxazolidinols, highlighting its incompatibility with substrates requiring accessible α,β-unsaturated carbonyl systems .

Reaction Scope : Other α-substituted acroleins (7a–7c) formed isoxazolidin-5-ones efficiently, underscoring the broad applicability of these compounds in heterocycle synthesis.

Preparation Methods

Molecular Characteristics

The IUPAC name for 3-methyl-2-methylenebutyraldehyde is 3-methyl-2-methylidenebutanal , with the SMILES notation CC(C)C(=C)C=O. Its structure features a conjugated system between the methylidene group and the carbonyl, which may influence reactivity during synthesis. The compound’s molecular weight is 98.14 g/mol, and it is classified as a peroxide-forming chemical (Class D*), necessitating careful handling to avoid polymerization or decomposition.

Stability and Reactivity

As a peroxide-forming compound, this compound requires stabilization under inert atmospheres and low-temperature storage. Its α,β-unsaturated aldehyde structure predisposes it to Michael additions, Diels-Alder reactions, and polymerization, complicating isolation and purification.

Isomerization of Precursor Aldehydes

Isomerization of 3-Methyl-3-buten-1-al

A key patent (US4192820A) describes the synthesis of 3-methyl-2-buten-1-al (prenyl aldehyde) via acid- or base-catalyzed isomerization of 3-methyl-3-buten-1-al. Although this method targets a structurally similar aldehyde, it provides a framework for adapting conditions to this compound:

Reaction Conditions:

  • Catalysts: Strong acids (e.g., H₂SO₄) or bases (e.g., tri-n-butylamine).

  • Temperature: 50–250°C (optimal: 130–220°C).

  • Residence Time: 10 seconds to 300 minutes.

  • Solvents: Water or organic solvents (e.g., 3-methyl-3-buten-1-ol).

Example Protocol:

  • Base-Catalyzed Isomerization:

    • Mix 97 parts 3-methyl-3-buten-1-al with 0.5 parts tri-n-butylamine.

    • Heat at 75°C for 30 minutes under 1 bar pressure.

    • Distill at 20 mm Hg to remove catalyst, yielding 93 parts 3-methyl-2-buten-1-al (99% purity).

Key Outcomes:

  • Conversion rates: 97–98%.

  • Byproducts: Minimal resinification or polymerization due to optimized conditions.

Challenges in Adapting Isomerization

The structural difference between 3-methyl-2-buten-1-al and this compound lies in the position and saturation of substituents. Isomerizing precursors for the latter would require tailored catalysts and temperature control to prevent cyclization or side reactions.

Alternative Synthetic Routes

Oxidative Methods

Ozonolysis or selective oxidation of dienes may generate α,β-unsaturated aldehydes. For example, ozonolysis of 2-methyl-1,3-pentadiene could yield this compound, though such routes remain hypothetical without experimental data.

Comparative Analysis of Methods

Method Conditions Yield Purity Challenges
Isomerization130–220°C, acid/base catalysts97–98%>99%Byproduct control, energy-intensive
Acetal Protection33°C, amidosulfonic acid93%98.8%Requires deprotection step
Dehydrogenation (Theoretical)Cu-Cr oxides, 200–300°CN/AN/AUnverified for target compound

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 3-Methyl-2-methylenebutyraldehyde?

  • Methodological Answer : Gas chromatography (GC) with a purity threshold >95% is standard for initial quality assessment, as demonstrated for structurally similar aldehydes like 2-Methylbutyraldehyde . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and UV-Vis spectroscopy (e.g., at 270 nm, as used for aldehyde derivatives in pharmaceutical analysis) . High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks.

Q. How should this compound be stored to prevent degradation during long-term experiments?

  • Methodological Answer : Store in airtight, light-protected containers at 2–8°C, as recommended for labile aldehydes like 3-Ethynylbenzaldehyde to avoid polymerization or oxidation. Include desiccants to mitigate moisture-induced side reactions . Stability testing under varying temperatures (e.g., accelerated aging at 25°C vs. 4°C) is advised to establish shelf-life parameters.

Q. What synthetic routes are feasible for this compound, and how can side products be minimized?

  • Methodological Answer : While direct synthetic protocols for this compound are not explicitly documented, analogous pathways (e.g., Claisen-Schmidt condensation or oxidation of allylic alcohols) can be adapted. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst systems (e.g., acidic/basic conditions) to suppress byproducts like dimerized aldehydes. Impurity profiling using GC-MS, as applied to 3-Methylbenzaldehyde derivatives, is critical .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct kinetic studies using stopped-flow techniques to measure reaction rates in solvents like DMSO, THF, and hexane. Compare activation energies (via Arrhenius plots) and solvent polarity indices. For example, in related aldehydes, hydrogen-bonding solvents accelerate nucleophilic additions but may stabilize intermediates differently . Statistical tools (e.g., multivariate regression) can isolate solvent effects from steric/electronic factors.

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

  • Methodological Answer : Employ directing groups (e.g., boronates) to steer electrophilic attacks toward the methylene moiety. Computational modeling (DFT or MD simulations) predicts reactive sites by analyzing electron density maps. Experimental validation via X-ray crystallography of intermediates, as applied to 4-(3-Methylpyridin-2-yl)benzaldehyde derivatives, provides structural insights .

Q. How can transient intermediates in the oxidation of this compound be trapped and characterized?

  • Methodological Answer : Use cryogenic trapping (-78°C) in inert matrices (e.g., argon) combined with in-situ FTIR spectroscopy. For short-lived species, time-resolved electron paramagnetic resonance (EPR) identifies radical intermediates. Reference studies on 3-Ethynylbenzaldehyde oxidation pathways to design quenching protocols .

Data Contradiction and Reproducibility

Q. Why do catalytic efficiency reports for this compound synthesis vary across studies?

  • Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture or oxygen. Implement rigorous inert-atmosphere techniques (Schlenk line, glovebox) and standardize catalyst pre-activation (e.g., thermal or chemical reduction). Cross-validate results using multiple analytical platforms (e.g., GC, HPLC) to ensure reproducibility .

Safety and Handling Protocols

Q. What safety measures are critical when handling this compound in high-throughput screenings?

  • Methodological Answer : Follow protocols for structurally similar aldehydes:

  • Use fume hoods with HEPA filters to avoid inhalation exposure .
  • Equip labs with emergency eyewash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills).
  • Train personnel on first-aid measures (e.g., 15-minute eye rinsing for accidental exposure) .

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